4-Chloro-3-nitrophenylboronic acid

Übersicht

Beschreibung

Diese Verbindung hat eine potenzielle Antikrebsaktivität gezeigt, indem sie die PRMT5-Proteinspiegel in verschiedenen Krebszelllinien, einschließlich MCF-7-Zellen, effektiv reduziert .

Herstellungsmethoden

Die Herstellung von MS4322 (Isomer) beinhaltet synthetische Wege, die die Verwendung spezifischer Reagenzien und Bedingungen umfassen. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer komplexen Molekülstruktur beinhalten.

Vorbereitungsmethoden

The preparation of MS4322 (isomer) involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized through a series of chemical reactions that involve the formation of a complex molecular structure.

Analyse Chemischer Reaktionen

MS4322 (Isomer) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur und Eigenschaften der Verbindung zu verändern.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen innerhalb des Moleküls. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen DMSO, PEG300, Tween-80 und Salzlösungen. .

Wissenschaftliche Forschungsanwendungen

MS4322 (Isomer) hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als chemisches Werkzeug zur Erforschung der Funktionen von PRMT5 in Gesundheit und Krankheit eingesetzt.

Biologie: Untersucht auf seine Rolle bei der Reduzierung der PRMT5-Proteinspiegel und der Hemmung des Wachstums von Krebszellen.

Medizin: Potenzielle Antikrebsaktivität durch die gezielte Ansteuerung von PRMT5, was es zu einer wertvollen Verbindung für die Krebsforschung macht.

Industrie: Verwendung bei der Entwicklung neuer therapeutischer Wirkstoffe und chemischer Sonden .

Wirkmechanismus

MS4322 (Isomer) entfaltet seine Wirkung durch selektiven Abbau von PRMT5. Die Verbindung bindet an PRMT5 und erleichtert seinen Abbau durch das Ubiquitin-Proteasom-System. Dieser Prozess beinhaltet die Rekrutierung der von-Hippel-Lindau (VHL)-E3-Ligase, die zur Ubiquitinierung und anschließenden Degradation von PRMT5 führt. Die Reduktion der PRMT5-Spiegel führt zu einer Abnahme der symmetrischen Dimethylierung von Arginin (SDMA) und Hemmung der Proliferation von Krebszellen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-3-nitrophenylboronic acid is utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design.

Case Study: EGFR Inhibitors

Recent research has highlighted the role of boronic acids in developing epidermal growth factor receptor (EGFR) inhibitors for treating non-small cell lung cancer (NSCLC). Compounds incorporating this compound have shown promise in overcoming resistance mechanisms associated with EGFR mutations. For instance, modifications to the furanopyrimidine scaffold using this boronic acid have resulted in compounds with enhanced selectivity and potency against mutant EGFR variants, demonstrating significant antiproliferative activity in preclinical models .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in various materials and pharmaceutical applications.

Table: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Pd-based | 80°C, 12 hours | 85 |

| Ni-based | 100°C, 6 hours | 90 |

| Cu-based | 60°C, 24 hours | 70 |

The use of nickel catalysts has been reported to yield high amounts of biaryls when coupled with aryl chlorides and aryl boronic acids like this compound .

Biochemical Assays

In biochemical assays, this compound serves as a chemiluminescent enhancer. It is used to improve the sensitivity and specificity of detection methods in various assays.

Case Study: Chemiluminescent Assays

In a study evaluating chemiluminescent reactions involving horseradish peroxidase and luminol, the incorporation of this boronic acid significantly enhanced light emission signals. The results indicated that it could effectively quench background noise while amplifying signal detection .

Cell Biology Applications

This compound also finds applications in cell biology, particularly in studying cellular processes involving glycoproteins. The ability to form reversible covalent bonds with cis-diol-containing molecules makes it useful for probing biological systems.

Example: Glycoprotein Analysis

Research has shown that this compound can be employed to selectively label and isolate glycoproteins from complex mixtures, facilitating their analysis through various chromatographic techniques .

Wirkmechanismus

MS4322 (isomer) exerts its effects by selectively degrading PRMT5. The compound binds to PRMT5 and facilitates its degradation through the ubiquitin-proteasome system. This process involves the recruitment of von Hippel-Lindau (VHL) E3 ligase, leading to the ubiquitination and subsequent degradation of PRMT5. The reduction in PRMT5 levels results in decreased arginine symmetric dimethylation (SDMA) and inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

MS4322 (Isomer) ist einzigartig in seinem selektiven Abbau von PRMT5. Ähnliche Verbindungen umfassen:

VZ185: Ein dualer BRD7/9 PROTAC-Degrader.

PhosTAC7: Induziert die Bildung eines ternären Proteinkomplexes und Dephosphorylierung.

AD4: Ein Artemisinin-Derivat, das als proteolytisches Targeting Chimera für PCLAF fungiert.

ARD-2051: Ein potenter Degrader des Androgenrezeptors.

Diese Verbindungen haben die Gemeinsamkeit, dass sie PROTAC-Degrader sind, aber verschiedene Proteine und Signalwege angreifen, was die Spezifität und Einzigartigkeit von MS4322 (Isomer) bei der gezielten Ansteuerung von PRMT5 unterstreicht.

Biologische Aktivität

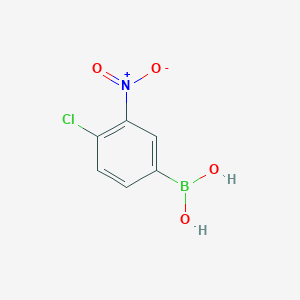

4-Chloro-3-nitrophenylboronic acid (CAS Number: 151169-67-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a boronic acid functional group attached to a phenyl ring that contains both a chlorine atom and a nitro group. Its molecular formula is , with a molecular weight of 201.37 g/mol. The compound is often utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds .

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Studies have shown its ability to inhibit the replication of various viruses, including hepatitis viruses. The proposed mechanism involves interference with viral replication processes, potentially targeting specific viral enzymes or cellular pathways essential for viral lifecycle completion .

Table 1: Summary of Biological Activities

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it has shown moderate cytotoxic effects against HeLa and MCF-7 cells, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in these cell lines may be linked to its interaction with cellular signaling pathways that regulate cell survival and death.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act through the following pathways:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, potentially inhibiting their activity.

- Interference with Signaling Pathways : The presence of chlorine and nitro groups may enhance the compound's ability to interact with various cellular receptors and signaling molecules, affecting pathways such as MAPK/ERK and PI3K/Akt .

Case Studies

- Antiviral Efficacy : A study focused on the antiviral properties of boronic acids highlighted how this compound specifically inhibited hepatitis C virus replication in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further drug development against hepatitis viruses.

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-nitrophenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nitration and chlorination of a phenylboronic acid precursor. For example:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃ or SO₂Cl₂) at the para position relative to the boronic acid group.

Optimization Tips :

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the boronic acid.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry if intermediates like 3-nitro-4-chlorotoluene are detected .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for B(OH)₂). ¹H/¹³C NMR identifies substitution patterns (e.g., nitro at C3, chloro at C4) .

- IR Spectroscopy : B-O stretches (~1,350 cm⁻¹) and NO₂ asymmetric stretches (~1,520 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves stereoelectronic effects; use SHELX software for refinement .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The nitro group lowers the LUMO energy, enhancing electrophilicity but may sterically hinder transmetalation in Suzuki-Miyaura couplings .

- Transition State Analysis : Simulate Pd(0)-mediated oxidative addition using Gaussian or ORCA. Compare activation energies for chloro vs. nitro substituent effects .

- Solvent Effects : Include polarizable continuum models (PCM) to assess solvation’s role in stabilizing intermediates .

Q. How do electron-withdrawing groups (EWGs) influence stability and reactivity in aqueous media?

Methodological Answer:

- Stability : The nitro group increases acidity (pKa ~7) but promotes boroxine formation. Use pH 7–9 buffers to maintain monomeric B(OH)₃⁻ .

- Reactivity : EWGs reduce nucleophilicity, requiring Pd catalysts with strong π-accepting ligands (e.g., SPhos) to accelerate transmetalation .

- Contradiction Resolution : Conflicting reports on hydrolysis rates may arise from solvent polarity. Validate via kinetic studies in DMF/H₂O mixtures .

Q. What strategies resolve contradictory spectroscopic data for derivatives like 4-Chloro-3-nitrobenzoic acid?

Methodological Answer:

- Data Comparison : Tabulate reported NMR shifts (e.g., δ 8.2 ppm for H2 in nitro-substituted aromatics) and cross-validate with computational predictions .

- Crystallographic Validation : Resolve ambiguities in regiochemistry via single-crystal XRD. SHELXL refinement can distinguish nitro vs. chloro positional isomers .

- Reproducibility : Repeat synthesis under inert atmosphere to exclude oxidation byproducts .

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCRPUZTXKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407462 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-67-4 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-3-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.